molecular formula C7H6BrNO3 B1446957 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid CAS No. 1227563-14-5

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Cat. No. B1446957
M. Wt: 232.03 g/mol
InChI Key: AHPSNPBGNZTQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is a chemical compound with the CAS Number: 1227563-14-5 . It has a molecular weight of 232.03 . The IUPAC name for this compound is (3-bromo-2-hydroxy-4-pyridinyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is 1S/C7H6BrNO3/c8-6-4 (3-5 (10)11)1-2-9-7 (6)12/h1-2H,3H2, (H,9,12) (H,10,11) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is a powder that is stored at room temperature .

Scientific Research Applications

Biological Activities and Applications of Related Compounds

  • Pharmacokinetic Properties and Bioactivities : Compounds similar to 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid, such as p-Coumaric acid and its conjugates, have been studied extensively for their bioactivities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. The conjugation of such compounds has been shown to enhance their biological activities, suggesting potential applications in developing therapeutic agents or functional foods (Pei et al., 2016).

  • Metal Chelation and Medical Applications : Hydroxypyridinones, a class of compounds structurally related to the query compound, have been developed as efficient metal (Al and Fe) chelators for potential medical uses. Their design aims to improve physico-chemical and pharmacokinetic properties, indicating the relevance of such compounds in treating metal accumulation diseases (Santos, 2002).

  • Environmental Applications : The research on herbicides and their environmental impact, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the importance of understanding the toxicity, degradation, and removal techniques of synthetic chemicals. This suggests potential applications in environmental monitoring and remediation technologies (Zuanazzi et al., 2020).

  • Industrial and Chemical Applications : The study of organic acids in industrial processes, such as acidizing operations in oil and gas extraction, shows the importance of chemical compounds in enhancing industrial techniques. Organic acids like acetic acid have specific roles in removing formation damage and dissolution of minerals, indicating the utility of related compounds in industrial chemistry (Alhamad et al., 2020).

  • Biotechnological Routes and Applications : The production and application of lactic acid from biomass exemplify the use of organic compounds in biotechnology, highlighting potential applications in green chemistry, such as the synthesis of biodegradable polymers and other valuable chemicals (Gao et al., 2011).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromo-2-oxo-1H-pyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(3-5(10)11)1-2-9-7(6)12/h1-2H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSNPBGNZTQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

CAS RN

1227563-14-5
Record name 2-(3-bromo-2-hydroxypyridin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 2
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 3
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 5
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.